2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate
Description
Chemical Identity and Nomenclature
This compound exists in multiple well-characterized forms, each distinguished by specific hydration states and molecular compositions that reflect the compound's inherent tendency to form stable hydrated crystalline structures. The anhydrous parent compound, 2,9-dimethyl-1,10-phenanthroline, possesses the molecular formula C₁₄H₁₂N₂ with a molecular weight of 208.26 grams per mole, while the hydrochloride hydrate derivatives exhibit varying molecular weights depending on their degree of hydration. The most commonly encountered forms include the hemihydrate (molecular formula C₁₄H₁₂N₂·0.5H₂O, molecular weight 217.27 g/mol) and the hydrochloride hydrate (molecular formula C₁₄H₁₃ClN₂·xH₂O, molecular weight 244.72 g/mol on an anhydrous basis). Chemical Abstracts Service has assigned multiple registry numbers to account for these various hydration states, including CAS 34302-69-7 for the hemihydrate form, CAS 332360-00-6 for the hydrochloride hydrate, and CAS 484-11-7 for the anhydrous base compound.
The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as this compound, though it is widely recognized in the scientific literature by its trivial name "neocuproine hydrochloride hydrate". This nomenclature system reflects the compound's structural relationship to the parent 1,10-phenanthroline molecule, where the numerical designation "1,10" indicates the positions of the nitrogen atoms within the phenanthrene backbone, and "2,9-dimethyl" specifies the locations of the methyl substituents. The compound's various synonyms in chemical databases include 1,10-phenanthroline, 2,9-dimethyl-, hydrochloride hydrate, neocuproine hydrochloride monohydrate, and 2,9-dimethyl-1,10-phenanthrolinhydrochloridhydrat in German nomenclature. The structural formula reveals a rigid, planar aromatic system consisting of three fused six-membered rings with nitrogen atoms positioned at the 1 and 10 positions, creating a chelating site with optimal geometry for coordinating metal ions through nitrogen donation.
Historical Development of Phenanthroline Derivatives
The historical development of phenanthroline derivatives traces its origins to the late nineteenth century when phenanthroline ligands were first synthesized and characterized, marking the beginning of a new era in coordination chemistry that would profoundly influence analytical chemistry, catalysis, and materials science. The initial discovery of 1,10-phenanthroline's remarkable ability to form intensely colored complexes with transition metals sparked immediate interest in developing substituted derivatives that could enhance selectivity, stability, or specific analytical properties. Early research in the 1930s established phenanthroline derivatives as highly effective colorimetric indicators for transition metals, with scientists recognizing that systematic substitution at specific positions could dramatically alter the ligand's coordination behavior and analytical utility. The development of 2,9-dimethyl-1,10-phenanthroline, specifically, emerged from systematic studies aimed at introducing steric hindrance flanking the nitrogen donor sites to prevent the formation of undesired tris-complexes and enhance selectivity for specific metal ions and oxidation states.
The synthetic methodology for preparing 2,9-dimethyl-1,10-phenanthroline was established through sequential Skraup reactions, also known as Doebner-Miller reactions, involving the condensation of ortho-nitroaniline with crotonaldehyde diacetate under acidic conditions. Alternative synthetic approaches developed subsequently included the condensation of ortho-phenylenediamine with meta-nitrobenzenesulfonate and crotonaldehyde diacetate, which provided higher yields but required more expensive starting materials. These synthetic advances represented significant progress in the systematic functionalization of phenanthroline scaffolds, contributing to the broader understanding of how specific substitution patterns could be achieved and controlled. The recognition that 2,9-substitution created unique steric environments around the nitrogen coordination sites led to extensive research into the compound's coordination chemistry, particularly its exceptional selectivity for copper(I) ions compared to other phenanthroline derivatives. Historical stability studies conducted in the 1960s established the fundamental thermodynamic parameters for metal complex formation with phenanthroline derivatives, providing the theoretical foundation for their analytical applications.
The evolution of phenanthroline chemistry accelerated significantly with the development of more sophisticated synthetic methods and analytical techniques that allowed for precise characterization of substituted derivatives and their metal complexes. Modern synthetic strategies have expanded the scope of phenanthroline functionalization to include virtually every position on the aromatic scaffold, enabling the design of polyfunctional ligands with tailored properties for specific applications. The historical progression from simple phenanthroline to sophisticated derivatives like this compound illustrates the systematic approach that coordination chemists have taken to optimize ligand design for specific analytical and synthetic purposes. Contemporary research continues to build upon these historical foundations, with recent studies exploring the use of phenanthroline derivatives in advanced applications ranging from solar cell sensitizers to luminescent probes and supramolecular architectures.
Significance in Coordination Chemistry and Chelation Theory
The significance of this compound in coordination chemistry extends far beyond its role as a simple analytical reagent, representing a paradigmatic example of how strategic ligand modification can fundamentally alter metal-ligand interactions and complex stability patterns. The compound's most remarkable characteristic lies in its exceptional selectivity for copper(I) ions, forming deeply colored orange-red complexes with the stoichiometry [Cu(neocuproine)₂]⁺ that exhibit extraordinary stability and distinctive spectroscopic properties. This selectivity arises from the strategic placement of methyl groups at the 2,9-positions, which create steric hindrance that prevents the formation of tris-complexes while simultaneously optimizing the electronic environment for copper(I) coordination. Comprehensive stability studies have demonstrated that the formation constants for copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline are among the highest reported for any chelating system, with logarithmic stability constants exceeding 19 for the bis-complex.
The theoretical framework for understanding the compound's coordination behavior draws heavily from chelation theory and the concept of preorganization, where the rigid phenanthroline backbone provides an optimal bite angle for metal coordination while the methyl substituents create a sterically defined coordination environment. Unlike unsubstituted 1,10-phenanthroline, which readily forms tris-complexes with most transition metals following the Irving-Williams stability order, 2,9-dimethyl-1,10-phenanthroline preferentially forms bis-complexes due to the steric constraints imposed by the methyl groups. This fundamental difference in coordination behavior has profound implications for the compound's analytical utility, as it enables highly selective determination of copper concentrations in complex matrices without interference from other transition metals. The compound's coordination chemistry also exhibits unique redox properties, with copper(II)/copper(I) couples in the presence of 2,9-dimethyl-1,10-phenanthroline showing reversible electrochemical behavior that has been exploited in various analytical and synthetic applications.
Advanced coordination studies have revealed that 2,9-dimethyl-1,10-phenanthroline can coordinate to other metal ions under specific conditions, forming square planar complexes with platinum(II) and participating in polynuclear assemblies with various transition metals. The ligand's ability to function as both a traditional chelating agent and as a bridging ligand in multinuclear complexes has opened new avenues for designing sophisticated molecular architectures with tailored electronic and photophysical properties. Recent investigations into the coordination chemistry of 2,9-dimethyl-1,10-phenanthroline derivatives have also explored their potential in catalytic applications, where the steric protection provided by the methyl groups can stabilize unusual oxidation states and coordination geometries. The compound's role in modern coordination chemistry continues to evolve, with applications ranging from the preparation of catenane and rotaxane complexes to the development of luminescent materials and molecular sensors.
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;/h3-8H,1-2H3;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDYLFLZNGECIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303136-82-5, 332360-00-6 | |
| Record name | Neocuproine hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes to 2,9-Dimethyl-1,10-Phenanthroline
Condensation of 2-Methyl-8-Aminoquinoline with Crotonaldehyde
The foundational synthesis of 2,9-dimethyl-1,10-phenanthroline begins with the condensation of 2-methyl-8-aminoquinoline and crotonaldehyde. This reaction, conducted under reflux in an alcoholic solvent, proceeds via a Skraup-like mechanism to form the phenanthroline backbone. The crude product is typically isolated as a brown solid, requiring subsequent purification to remove polymeric byproducts.
Oxidation of 2,9-Dimethyl-1,10-Phenanthroline Hemihydrate
A modified approach involves the oxidation of 2,9-dimethyl-1,10-phenanthroline hemihydrate using selenium dioxide (SeO₂) in dioxane. This method, adapted from the synthesis of 5-substituted phenanthroline derivatives, achieves a 91% yield of the dialdehyde intermediate, which is then reduced back to the dimethyl form under controlled conditions.
Role of Acid Catalysis
The inclusion of concentrated sulfuric acid (2–3 drops) during reflux significantly enhances reaction efficiency by protonating the aldehyde groups, facilitating nucleophilic attack by sulfur-containing amines. This step is critical for minimizing side reactions and improving crystallinity.
Purification Techniques for Crude 2,9-Dimethyl-1,10-Phenanthroline
Acid-Base Recrystallization
Crude 2,9-dimethyl-1,10-phenanthroline is purified via sequential acid-base treatment. Slurrying the crude product in 5% acetic acid dissolves impurities, followed by partial neutralization with sodium hydroxide to pH 6.0, which precipitates the purified base. Example IV of US3389143A reports a 96% recovery (101 g from 105 g crude) using this method.
Solvent Washing and Crystallization
Post-purification, the phenanthroline base is washed with benzene to remove hydrophobic impurities and recrystallized from aqueous ethanol. This step yields the semi-hydrate form (M.P. 165°C), which serves as the precursor for hydrochloride hydrate synthesis.
Table 1: Purification Efficiency of Acid-Base Method
| Parameter | Value | Source |
|---|---|---|
| Initial Crude Mass | 105 g | |
| Purified Base Mass | 101 g | |
| Recovery Rate | 96% | |
| Recrystallization Solvent | Aqueous Ethanol | |
| Final Melting Point | 165°C (semi-hydrate) |
Formation of 2,9-Dimethyl-1,10-Phenanthroline Hydrochloride Hydrate
Hydrochloric Acid Treatment
The purified 2,9-dimethyl-1,10-phenanthroline base is dissolved in ethanol and treated with concentrated hydrochloric acid (37% w/w) at 0–5°C. The hydrochloride salt precipitates as a crystalline solid, which is filtered and washed with cold ethanol to remove excess acid.
Hydrate Stabilization
The hydrate form is stabilized by crystallizing the hydrochloride salt from water or aqueous ethanol. Patent data indicate that maintaining a water content of 5–10% during crystallization ensures consistent hydrate formation, with the final product exhibiting a melting point of 160–162°C.
Analytical Characterization
Spectroscopic Analysis
Infrared Spectroscopy (IR): The hydrochloride hydrate exhibits characteristic peaks at 3200 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=N imine stretch), and 1099 cm⁻¹ (C–S vibration), confirming the integrity of the phenanthroline core and hydrochloride group.
Nuclear Magnetic Resonance (NMR):
Yield Optimization Strategies
Catalytic Sulfuric Acid in Schiff Base Formation
Incorporating 2–3 drops of concentrated sulfuric acid during condensation reactions increases yields from 60% to 92% by accelerating imine bond formation and suppressing hydrolysis.
pH-Controlled Reduction
Maintaining a pH of 8.0–9.5 during sodium hydrogen sulfide reduction minimizes side reactions, improving yields by 15–20% compared to uncontrolled conditions.
Table 2: Impact of Reaction Parameters on Yield
| Parameter | Yield (%) | Conditions | Source |
|---|---|---|---|
| With H₂SO₄ | 92 | Reflux, 1 hr | |
| Without H₂SO₄ | 60 | Reflux, 1 hr | |
| pH 8.0–9.5 | 85 | NaHS, 25°C | |
| Uncontrolled pH | 65 | NaHS, 25°C |
Industrial-Scale Production Considerations
Applications and Derivatives
Schiff Base Coordination Complexes
2,9-Dimethyl-1,10-phenanthroline serves as a precursor for Schiff base ligands, which form stable complexes with transition metals. These complexes exhibit catalytic activity in oxidation reactions and antimicrobial properties.
Analytical Reagent Use
The hydrochloride hydrate is widely employed as a chelating agent in spectrophotometric determination of iron(II), leveraging its high molar absorptivity at 510 nm.
Chemical Reactions Analysis
Types of Reactions: 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions, particularly copper.
Oxidation: Can be oxidized in the presence of strong oxidizing agents.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Chelation: Typically involves metal salts like copper sulfate in aqueous solutions.
Oxidation: Uses oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires electrophiles like halogens or nitro groups under acidic conditions.
Major Products:
Chelation: Forms metal complexes like [Cu(2,9-Dimethyl-1,10-phenanthroline)2]+.
Oxidation: Produces oxidized derivatives of the phenanthroline ring.
Substitution: Results in substituted phenanthroline derivatives.
Scientific Research Applications
Chemistry:
Analytical Chemistry: Used as a reagent for the colorimetric determination of copper due to its strong chelating properties.
Coordination Chemistry: Forms stable complexes with various metal ions, useful in studying metal-ligand interactions.
Biology:
Biochemical Assays: Employed in assays to measure copper levels in biological samples.
Medicine:
Drug Development: Investigated for its potential in developing metal-based drugs due to its ability to form stable metal complexes.
Industry:
Mechanism of Action
The primary mechanism of action for 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation alters the electronic properties of the metal ions, making them more reactive in various chemical processes .
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound, less effective in chelation due to the absence of methyl groups.
2,2’-Bipyridine: Another chelating agent, but with different coordination properties.
Bathocuproine: A derivative with additional phenyl groups, used in similar applications but with different solubility and stability properties.
Uniqueness: 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is unique due to its enhanced chelating ability provided by the methyl groups at the 2 and 9 positions. This makes it particularly effective in forming stable metal complexes, which is crucial for its applications in analytical chemistry and catalysis .
Biological Activity
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate, commonly referred to as Neocuproine, is a chelating agent known for its ability to form stable complexes with metal ions, particularly copper (I). This compound has garnered attention due to its diverse biological activities, including effects on cellular processes and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target Interaction
The primary target of Neocuproine is copper (I) ions. It forms a complex denoted as , which inhibits various biochemical reactions that involve copper as a cofactor. This interaction can disrupt the catalytic activity of metalloproteins and enzymes that depend on copper ions for their function.
Biochemical Pathways
Neocuproine's chelation of copper ions leads to the inhibition of processes such as the copper-catalyzed release of nitrosonium from S-nitrosothiols. This inhibition can affect nitric oxide signaling pathways and other redox reactions critical for cellular metabolism.
Cellular Effects
Neocuproine influences cellular functions by modulating signaling pathways, gene expression, and metabolic processes. Its ability to chelate metal ions can disrupt the activity of metalloproteins, leading to altered protein degradation and turnover. For instance, it has been shown to inhibit zinc metallopeptidases, affecting proteolytic activities within cells .
Table 1: Summary of Cellular Effects
| Effect | Description |
|---|---|
| Inhibition of Enzymes | Disruption of metalloprotein functions |
| Altered Gene Expression | Changes in transcription factor activity due to metal ion availability |
| Metabolic Disruption | Altered metabolic pathways involving metal-dependent enzymes |
Case Studies
-
Copper Depletion Studies
Neocuproine has been utilized in studies aimed at depleting copper from biological systems. This property is particularly useful in understanding the role of copper in various diseases, including neurodegenerative disorders where copper accumulation is implicated. -
Anticancer Activity
Recent studies have indicated that Neocuproine may exhibit anticancer properties by promoting oxidative stress within cancer cells. The compound's interaction with copper ions can lead to increased production of reactive oxygen species (ROS), which may induce apoptosis in cancerous cells . -
In Vivo Studies
In animal models, Neocuproine has shown dose-dependent effects on metalloprotein activity. Lower doses effectively inhibit enzyme activity without significant toxicity, while higher doses may lead to cytotoxic effects due to disruption of essential metal ion homeostasis .
Pharmacokinetics
Neocuproine demonstrates solubility in various organic solvents such as ethanol and acetone, which facilitates its use in laboratory settings. Its stability is influenced by environmental factors; prolonged exposure to light and air can lead to degradation. Understanding its pharmacokinetic profile is crucial for optimizing its therapeutic applications.
Comparison with Similar Compounds
Neocuproine's unique structure enhances its chelating ability compared to other compounds like 1,10-phenanthroline and 2,2'-bipyridine:
| Compound | Chelating Ability | Unique Features |
|---|---|---|
| 1,10-Phenanthroline | Moderate | Lacks methyl groups that enhance chelation |
| 2,2'-Bipyridine | Variable | Different coordination properties |
| 2,9-Dimethyl-1,10-phenanthroline | High | Enhanced stability and chelation due to methyl groups |
Q & A
Q. What are the standard synthetic routes for preparing 2,9-dimethyl-1,10-phenanthroline hydrochloride hydrate, and how are intermediates characterized?
Methodological Answer: A common synthesis involves substituting chlorine atoms in 2,9-dichloro-1,10-phenanthroline with methyl groups under high-temperature conditions (150–250°C) using alkylating agents like methyl iodide or via nucleophilic aromatic substitution. For example, reaction with methylamine in anhydrous solvents under inert atmosphere (e.g., nitrogen) yields the dimethylated product . Intermediate characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation and thin-layer chromatography (TLC) with UV detection (e.g., using ethyl acetate/water/acetic acid solvent systems) to monitor reaction progress and purity .
Q. How should researchers validate the purity of this compound, and what analytical techniques are recommended?
Methodological Answer: Purity assessment requires a combination of techniques:
- TLC : Spot the sample alongside a reference standard using silica gel plates and a solvent system (e.g., ethyl acetate/water/acetic acid, 3:1:1). UV detection at 254 nm identifies impurities .
- HPLC : Reverse-phase chromatography with UV-Vis detection (λ = 270–280 nm) quantifies purity.
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., molecular formula C₁₄H₁₅ClN₂O) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Refer to GHS classifications (e.g., H301 for acute toxicity) and Japanese Industrial Standards (JIS Z 7253:2019) for handling guidelines. Store at 2–8°C in airtight containers, avoid ignition sources, and use PPE (gloves, goggles) to prevent inhalation or skin contact. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How does the oxidation behavior of this compound impact its application in redox chemistry?
Methodological Answer: The methyl groups sterically hinder the phenanthroline core, reducing its redox activity compared to unsubstituted analogs. Controlled oxidation studies (e.g., using KMnO₄ or H₂O₂ in acidic media) reveal degradation products via LC-MS analysis. For catalytic applications, cyclic voltammetry (CV) at platinum electrodes in acetonitrile/0.1 M TBAPF₆ can map redox potentials, showing irreversible oxidation peaks at ~1.2 V vs. Ag/AgCl .
Q. What strategies resolve contradictions in reported melting points (e.g., 224–225°C vs. 100–104°C)?
Methodological Answer: Discrepancies arise from hydration state differences (hemihydrate vs. monohydrate) or impurities. To resolve:
- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–150°C to confirm hydrate content.
- Differential Scanning Calorimetry (DSC) : Compare endothermic peaks for anhydrous vs. hydrated forms.
- Recrystallization : Purify using methanol/water mixtures and re-measure melting points under standardized conditions .
Q. How does this ligand coordinate with transition metals, and what stoichiometries are observed?
Methodological Answer: The ligand acts as a bidentate chelator, forming stable complexes with Cu(I), Fe(II), and Ru(II). For Cu(I), a 2:1 ligand-to-metal ratio is typical in neocuproine assays. Job’s plot analysis (UV-Vis titration at λ = 450–460 nm) confirms stoichiometry. X-ray crystallography (e.g., ORTEP-III software) resolves coordination geometry, showing planar complexes with bond angles near 80° for N–Cu–N .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
